N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) is a non-peptide antagonist of the corticotropin-releasing factor type 1 receptor (CRF1), a key target in stress-related disorders such as anxiety and alcohol dependence . Structurally, MPZP features a pyrazolo[1,5-a]pyrimidine core substituted with a 3-(4-methoxy-2-methylphenyl) group, 2,5-dimethyl substituents, and a bis(2-methoxyethyl)amine side chain. Its high affinity for CRF1 (Ki < 10 nM) and specificity over CRF2 receptors make it a valuable tool compound for studying stress pathways . Preclinical studies demonstrate its efficacy in reducing anxiety-like behaviors in rodent models and attenuating post-dependent alcohol escalation .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-11-15(18-9-10-22-3)21-17(19-12)16(13(2)20-21)14-7-5-4-6-8-14/h4-8,11,18H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLRIEOYGFUNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
CRF1 Receptor Antagonists
MPZP belongs to a class of pyrazolo[1,5-a]pyrimidine-based CRF1 antagonists. Key structural analogs include:
Structural Insights :
- MPZP ’s bis(2-methoxyethyl) side chain enhances solubility and reduces metabolic clearance compared to DMP904’s 1-ethylpropyl group .
- CP 154,526 ’s pyrrolopyrimidine core improves receptor binding but introduces synthetic complexity .
Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amines
A structurally related series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (–6, 9) targets Mycobacterium tuberculosis. Key comparisons include:
Key Trends :
- Electron-withdrawing groups (e.g., 4-F on phenyl) improve potency by enhancing target engagement .
- Methoxy groups on the pyridyl moiety (e.g., 48 ) increase solubility and MIC values due to balanced lipophilicity .
Anti-Inflammatory and Anti-Malarial Analogs
Pyrazolo-pyrimidines with modified cores exhibit diverse biological activities:
Divergent SAR :
Q & A
Q. Basic
- Spectroscopy : H/C NMR confirms substituent positions (e.g., methoxyethyl protons at δ 3.3–3.5 ppm). Mass spectrometry (HRMS) validates molecular weight .
- Crystallography : X-ray diffraction reveals planar pyrazolo-pyrimidine core geometry and intermolecular hydrogen bonding (e.g., N–H···N interactions) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .
What is the proposed mechanism of action for this compound in modulating biological targets?
Basic
The compound acts as a corticotropin-releasing factor type 1 (CRF1) receptor antagonist , blocking CRF-induced cAMP production (IC = 12 nM in HEK293 cells) . Additional studies suggest inhibition of fatty acid amide hydrolase (FAAH), enhancing endocannabinoid signaling .
How do structural modifications influence the compound’s binding affinity in SAR studies?
Q. Advanced
- Methoxyethyl group : Replacing with bulkier substituents (e.g., cyclohexenyl) reduces CRF1 receptor affinity by 50%, highlighting the importance of steric compatibility .
- Fluorophenyl substitution : Analogues with 4-fluorophenyl show enhanced FAAH inhibition (IC < 10 nM) due to electronegative interactions .
- Methyl groups : 2,5-Dimethyl substitution improves metabolic stability by reducing cytochrome P450 oxidation .
What strategies address poor bioavailability in preclinical studies?
Q. Advanced
- Prodrug design : Esterification of the methoxyethyl amine group increases solubility (e.g., phosphate prodrugs show 3× higher oral bioavailability in rodents) .
- Nanoparticle delivery : Poly(lactic-co-glycolic acid) (PLGA) encapsulation enhances brain penetration in anxiety models (AUC = 2.5× free compound) .
How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
Q. Advanced
- Assay standardization : Use recombinant CRF1 receptors (vs. native tissue) to minimize variability. Orthogonal assays (e.g., calcium flux vs. cAMP) confirm target engagement .
- Purity validation : LC-MS detects trace impurities (<1%) that may skew results .
- Species-specificity : Test human vs. rodent CRF1 receptors; MPZP shows 10× higher potency in human isoforms .
What in vitro/in vivo models evaluate its therapeutic potential in anxiety disorders?
Q. Advanced
- In vitro : CRF1 receptor binding assays (HEK293 cells) and FAAH activity in amygdalar homogenates .
- In vivo :
- msP rats : MPZP (10 mg/kg, s.c.) reduces anxiety-like behavior in elevated plus maze (30% increase in open-arm time) .
- Stress-induced hyperthermia : Dose-dependent attenuation (ED = 3 mg/kg) .
What analytical approaches validate the compound’s stability under storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
